molecular formula C10H8BrNO3 B052653 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one CAS No. 124522-09-4

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Cat. No. B052653
M. Wt: 270.08 g/mol
InChI Key: XFCZURAACWKKIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) involves the reaction of 2-amino-5-methoxyphenol and ethyl pyruvate by the Wislecenus reaction followed by bromination (Nakanishi et al., 1992). This process enables the conversion of picomole to nanomole amounts of saturated aliphatic fatty acids into corresponding fluorogenic esters under mild conditions with high reproducibility.

Molecular Structure Analysis

While specific studies on the detailed molecular structure analysis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one were not directly identified, related compounds have been synthesized and their molecular structures analyzed through various spectroscopic methods, including NMR, mass spectroscopy, and X-ray diffraction. These analyses provide insights into the structural aspects of benzoxazinone derivatives and related compounds (Hwang et al., 2006).

Chemical Reactions and Properties

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one has been used as a highly sensitive fluorescence derivatization reagent for carboxylic acids, demonstrating its chemical reactivity and utility in analytical chemistry. The compound's ability to form fluorogenic esters with carboxylic acids under specific conditions highlights its chemical properties and potential applications in fluorescence-based detection methods (Nakanishi et al., 1992).

Physical Properties Analysis

The physical properties of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, such as solubility, melting point, and fluorescence characteristics, are essential for its application in analytical chemistry, especially in high-performance liquid chromatography (HPLC). These properties influence the compound's behavior in various solvents and under different analytical conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, including its reactivity with carboxylic acids to form fluorogenic esters, its stability under various conditions, and its sensitivity as a fluorescence derivatization reagent, are crucial for its application in detecting and quantifying fatty acids in complex mixtures. The compound's efficiency in derivatization reactions, coupled with its sensitivity in fluorescence detection, underscores its value in analytical and organic chemistry.

Scientific Research Applications

  • Bioactivity and Ecological Role : Benzoxazinones, including 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, demonstrate phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are of interest as natural herbicide models and play a role in the chemical defense mechanisms of plants (Macias et al., 2009).

  • Fluorescence Derivatization Reagent : This compound has been used as a highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, aiding in the detection of fatty acids (Nakanishi et al., 1992).

  • Pharmaceutical Development : Benzoxazinones and their derivatives have been utilized in the development of pharmaceuticals, showcasing their versatility and chemical simplicity (Macias et al., 2006).

  • Chemical Reactivity Studies : Studies on the reactivity of benzoxazinoids with nucleophiles, including the substituent effects of the 7-methoxy and 2-hydroxy groups, are relevant to understanding the molecular mechanisms of their biological activities (Hashimoto & Shudo, 1996).

  • Antimicrobial and Agrochemical Properties : 4-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA), a related compound, has pharmacological, agrochemical, and antimicrobial properties, and acts as an alkylating agent of proteins and nucleic acids in vivo after metabolic O-acylation (Hashimoto et al., 1991).

  • Plant Defense Mechanisms : Benzoxazinoids like DIMBOA, a related compound, are involved in plant defense mechanisms against pests, and their degradation products have significant ecological roles (Pérez & Niemeyer, 1985).

  • Antifungal and Mutagenic Activities : Benzoxazinoids produced by plants like rye and wheat, including DIMBOA and DIBOA, exhibit antifungal and mutagenic activities, contributing to plant resistance against pathogens (Hashimoto et al., 1995).

  • Antimicrobial Compounds in Maize : Benzoxazinoids in maize, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one, act as preformed antimicrobial compounds, playing a crucial role in the plant's resistance against pathogens (Glenn et al., 2001).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

The compound has potential applications in the field of biochemistry, particularly in the assay of fatty acid omega-hydroxylation . It could also be used in other areas where a highly sensitive fluorescent derivatizing agent is required .

properties

IUPAC Name

3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZURAACWKKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154422
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

CAS RN

124522-09-4
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124522094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
A Nakanishi, H Naganuma, J Kondo… - … of Chromatography A, 1992 - Elsevier
A fluorescence labelling reagent, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB), was synthesized from 2-amino-5-methoxyphenol and ethyl pyruvate by the Wislecenus …
Number of citations: 18 www.sciencedirect.com
J Yamada, M Sakuma, T Suga - Analytical biochemistry, 1991 - Elsevier
A sensitive nonradioisotopic method is reported for measuring microsomal lauric acid ω-hydroxylation activity. The assay is based upon separation and detection of 12-hydroxylauric …
Number of citations: 22 www.sciencedirect.com
SH Chen, HL Wu, CH Yen, SM Wu, SJ Lin… - … of Chromatography A, 1998 - Elsevier
A simple and sensitive high-performance liquid chromatographic method has been established for the determination of methanol in water–ethanol solution. The method is based on the …
Number of citations: 65 www.sciencedirect.com
SH Chen, ZY Yang, HL Wu, HS Kou… - Journal of analytical …, 1996 - academic.oup.com
A simple and sensitive high-performance liquid chromatographic (HPLC) method was established for the trace determination of thiocyanate anion as a fluorogenic derivative. The …
Number of citations: 25 academic.oup.com
M IKEDA, T KUSAKA - kwmed.repo.nii.ac.jp
We recently developed some new methods for the analysis of fatty acids by liquid chromatography/atmospheric-pressure chemicalionization/mass spectrometry (LC-APCI-MS) using …
Number of citations: 0 kwmed.repo.nii.ac.jp
SH Chen, CH Yen, HL Wu, SM Wu… - Journal of liquid …, 1997 - Taylor & Francis
A simple and sensitive high performance liquid chromatographic method is described for the determination of methanol in human plasma, as a highly sensitive derivative. The methanol, …
Number of citations: 7 www.tandfonline.com
SR Hagen, JD Thompson - Journal of Chromatography A, 1995 - Elsevier
Mycolic acids from Mycobacterium phlei and M. bovis cell wall skeletons (CWSs) were analyzed by HPLC. After saponifying lyophilized CWSs in methanolic KOH, the mycolic acids …
Number of citations: 28 www.sciencedirect.com
K Shimada, K Mitamura, S Ishitoya… - Journal of Liquid …, 1993 - Taylor & Francis
The high-performance liquid chromatographic behavior of new bile acid fluorescent derivatives, the 7-methoxy-1,4-benzoxazin-2-one-3-methy 1 esters, with a cyclodextrin-containing …
Number of citations: 10 www.tandfonline.com
E Gikas, A Vavayiannis, M Kazanis… - Journal of liquid …, 2003 - Taylor & Francis
A new coumarin based bromomethyl fluorescent probe 4‐bromomethyl coumarin[a,b‐c,d]‐oxazine‐3‐one was synthesized as a fluorescent carboxylic acid derivatizing agent. The …
Number of citations: 4 www.tandfonline.com
FJ Piedra, JE Cevallos-Mendoza, JMV Delgado… - … and Bioelectronics: X, 2023 - Elsevier
The analysis of alcohol represents an important parameter in food fermentation industries. The use of a biosensor would be an alternative to existing methods. An enzymatic sensor …
Number of citations: 0 www.sciencedirect.com

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